molecular formula C29H31N3O B444322 3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 354538-31-1

3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444322
CAS No.: 354538-31-1
M. Wt: 437.6g/mol
InChI Key: DNXSRZULBGSFSP-UHFFFAOYSA-N
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Description

3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazepine core, followed by the introduction of the diethylamino and phenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may affect the gamma-aminobutyric acid (GABA) receptor-ionophore complex, influencing neurotransmission in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
  • Other benzodiazepines

Uniqueness

Compared to other similar compounds, 3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique combination of functional groups that confer specific chemical and biological properties. Its diethylamino and phenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

354538-31-1

Molecular Formula

C29H31N3O

Molecular Weight

437.6g/mol

IUPAC Name

9-[4-(diethylamino)phenyl]-6-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H31N3O/c1-3-32(4-2)23-16-14-20(15-17-23)22-18-26-28(27(33)19-22)29(21-10-6-5-7-11-21)31-25-13-9-8-12-24(25)30-26/h5-17,22,29-31H,3-4,18-19H2,1-2H3

InChI Key

DNXSRZULBGSFSP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5)C(=O)C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5)C(=O)C2

Origin of Product

United States

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